Welcome to the BenchChem Online Store!
molecular formula C13H21NO4 B8747779 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid CAS No. 749196-06-3

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid

Cat. No. B8747779
M. Wt: 255.31 g/mol
InChI Key: HIRAHLJCEXRFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06265434B1

Procedure details

A mixture of 7.53 g (37.8 mmol) of 1-t-butoxycarbonyl-piperidin-4 one and 14 g (37.8 mmol) of (3-carboxypropyl)triphenyl-phosphonium chloride (from EXAMPLE 98, Step A) were dissolved in 100 mL of 1:1 v/v DMSO/THF. The mixture was cooled to 0° C. and was then added to 2 g (83.2 mmol) of dry 95% sodium hydride powder at 0° C. over a 10 min period. After stirring this mixture at 0 ° C. for 20 h, the reaction was quenched with H2O, treated with sat'd NaCl and extracted 2× with CH2Cl2. The aqueous phase was acidified to pH 1 with 1 N HCl, and extracted 3× with CH2Cl2. The combined organic layers were washed with sat'd NaCl and H2O, dried over Na2SO4, filtered and the filtrate concentrated. The residue was purified by column chomatography on 150 g of silica using a gradient of 25-50% acetone/hexanes (v/v), to give 2.4 g (25%) of the title compound: 1H NMR (500 _MHz) δ 1.47 (s, 9H1.2.21 (d, J=5.5,44H), 3.12 (d, J=7.3,22H), 3.42 (d, J=5.7, 4H), 5.41 (t, J=7.1, 11H).
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DMSO THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl-].[C:16]([CH2:19][CH2:20]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([OH:18])=[O:17].[H-].[Na+]>CS(C)=O.C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=[CH:20][CH2:19][C:16]([OH:18])=[O:17])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
7.53 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
14 g
Type
reactant
Smiles
[Cl-].C(=O)(O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
DMSO THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring this mixture at 0 ° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O
ADDITION
Type
ADDITION
Details
treated with sat'd NaCl
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with sat'd NaCl and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chomatography on 150 g of silica using a gradient of 25-50% acetone/hexanes (v/v)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.